gamma-Chaconine

Vue d'ensemble

Description

Gamma-Chaconine: is a steroidal glycoalkaloid found predominantly in members of the Solanaceae family, such as potatoes and eggplants . It is a secondary metabolite that serves as a natural defense mechanism for plants against pests and pathogens . This compound is known for its bitter taste and toxic properties, which can be harmful to humans and animals if ingested in large quantities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gamma-Chaconine can be synthesized through a series of chemical reactions involving the glycosylation of solanidine, a steroidal alkaloid . The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bonds . The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from plant sources, particularly potato peels . The extraction process involves grinding the plant material, followed by solvent extraction using methanol or ethanol . The extract is then purified using chromatographic techniques to isolate this compound . Recent advancements have also explored the use of ultrasound-assisted extraction to enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Gamma-Chaconine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases can break down this compound into its constituent sugars and solanidine.

Reduction: Reducing agents like sodium borohydride can reduce this compound to form reduced derivatives.

Major Products: The major products formed from these reactions include solanidine, various sugar moieties, and oxidized or reduced derivatives of this compound .

Applications De Recherche Scientifique

Pharmaceutical Research

Gamma-chaconine exhibits notable cytotoxic properties, particularly against cancer cell lines. Studies have demonstrated that it induces apoptosis in human liver (HepG2) and colon (HT-29) cancer cells through the extracellular signal-regulated kinase (ERK) signaling pathway. The compound disrupts cellular membranes, leading to cytotoxic effects that are more pronounced than those of other glycoalkaloids like α-solanine.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on HT-29 cells, it was found that exposure to 5 μg/mL resulted in increased caspase-3 activity, indicating enhanced apoptosis. The mechanism involved decreased phosphorylation of ERK1/2, suggesting that this compound effectively modulates cell survival pathways .

Agricultural Applications

This compound serves as a natural insecticide and fungicide, providing protective properties to plants against herbivores and pathogens. Its production in response to environmental stress enhances plant resilience.

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Alpha-Chaconine | Contains more sugar units | Higher toxicity than this compound |

| Alpha-Solanine | Different sugar moieties | Similar cytotoxicity |

| Gamma-Solanine | Different sugar attachments | Synergistic effects with alpha-solanine |

Food Safety and Toxicology

Given its potential toxicity at high concentrations, research is focused on developing methods for the detection and quantification of this compound in food products, particularly potatoes. Improper storage or exposure to light can increase its levels, raising safety concerns for consumers.

Detection Methods

Recent advancements in liquid chromatography coupled with mass spectrometry have been employed for the absolute quantification of this compound in food samples. This method enhances food safety by ensuring that levels remain within acceptable limits .

Mechanistic Insights into Biological Activities

This compound's interaction with cholesterol-containing membranes enhances its membrane-disrupting capabilities, contributing to its toxic profile. Research indicates that it affects various cellular functions, including:

- Cell Cycle Disruption : this compound significantly decreases cell proliferation rates and alters the mechanical barrier function of epithelial cells.

- Oxidative Stress Response : It increases malondialdehyde content while decreasing total glutathione levels and antioxidant enzyme activities .

Summary of Findings

This compound has diverse applications across pharmaceutical research, agriculture, and food safety. Its cytotoxic properties against cancer cells make it a candidate for further investigation as a therapeutic agent. Additionally, its natural insecticidal properties highlight its potential role in sustainable agriculture.

Mécanisme D'action

Gamma-Chaconine exerts its effects primarily through its interaction with cell membranes . It disrupts the integrity of cell membranes by binding to sterols, leading to increased membrane permeability and cell lysis . This mechanism is particularly effective against pests and pathogens, making this compound a potent natural defense compound . Additionally, this compound can inhibit acetylcholinesterase, leading to neurotoxic effects .

Comparaison Avec Des Composés Similaires

Alpha-Chaconine: Another glycoalkaloid found in potatoes, with similar toxic properties but different glycosylation.

Alpha-Solanine: A glycoalkaloid with a similar structure but different biological activities and toxicity levels.

Gamma-Chaconine’s unique glycosylation pattern and its specific interactions with cell membranes and enzymes distinguish it from these similar compounds .

Propriétés

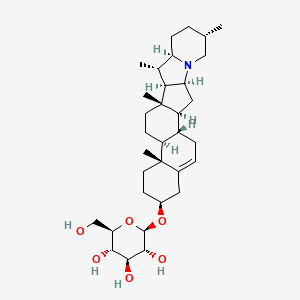

IUPAC Name |

2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKMGZVTKHZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-36-4 | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | gamma-Chaconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of glycosyltransferases in the biosynthesis of gamma-chaconine?

A1: Research suggests that this compound, unlike its closely related compound alpha-chaconine, is not directly synthesized via a glycosyltransferase. Alpha-chaconine is biosynthesized in potatoes through a two-step process involving distinct glycosyltransferases. First, UDP-glucose:solanidine glucosyltransferase catalyzes the addition of glucose to solanidine, forming this compound. [] Subsequently, UDP-galactose:solanidine galactosyltransferase adds a galactose moiety to this compound, yielding alpha-chaconine. [] This highlights the specificity of these enzymes in the glycoalkaloid biosynthesis pathway.

Q2: Does this compound exhibit antiproliferative activity against cancer cells?

A2: Yes, research indicates that this compound demonstrates antiproliferative effects against both human colon (HT29) and liver (HepG2) cancer cell lines. [] This activity appears to be a shared characteristic among various Solanum glycoalkaloids and their aglycones, albeit with varying potency. Notably, the study found that alpha-chaconine, the glycoside form of this compound, exhibited even stronger antiproliferative activity than this compound against both cancer cell lines. [] This suggests that the presence of additional sugar moieties in the molecule may enhance its anticancer properties.

Q3: Can fungi metabolize this compound?

A3: While research hasn't directly addressed this compound metabolism by fungi, studies show that the filamentous fungus Plectosphaerella cucumerina can hydrolyze alpha-chaconine into beta1-chaconine via a specific rhamnosidase enzyme. [] This enzymatic activity is the first step in the detoxification process, allowing the fungus to grow on potato sprouts containing the antifungal alpha-chaconine. Further research is needed to determine if similar enzymatic mechanisms exist for this compound metabolism in fungi.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.